molecular formula C21H23Cl2NO3 B12148557 N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12148557
M. Wt: 408.3 g/mol
InChI Key: DRQXLRUPACCJHX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes chlorinated benzyl and phenoxy groups, as well as a tetrahydrofuran ring. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate to form the intermediate 4-chlorobenzyl-4-chloro-2-methylphenyl ether.

    Acylation: The intermediate is then subjected to acylation using acetic anhydride to introduce the acetamide group.

    Introduction of Tetrahydrofuran Ring: The final step involves the reaction of the acylated intermediate with tetrahydrofuran-2-ylmethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propionamide

Uniqueness

N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of both chlorinated aromatic rings and a tetrahydrofuran ring in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H23Cl2NO3/c1-15-11-18(23)8-9-20(15)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h4-9,11,19H,2-3,10,12-14H2,1H3

InChI Key

DRQXLRUPACCJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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